Valbenazine is a novel, highly selective inhibitor of Vesicular Monoamine Transporter 2 (VMAT2) [, , ]. It is classified as a VMAT2 inhibitor and plays a significant role in scientific research, particularly in understanding neurotransmission and exploring potential therapies for movement disorders [, ].
Optimizing Treatment Regimens: Further research is needed to establish optimal dosing strategies for Valbenazine, considering individual patient variability and long-term treatment outcomes [, , ].
Exploring Applications in Other Movement Disorders: Given its effectiveness in TD, investigating Valbenazine's therapeutic potential in other movement disorders, such as chorea, dystonia, and tics associated with Tourette syndrome, is warranted [, , ].
Investigating Long-Term Effects and Safety: Continuous monitoring and analysis of long-term effects and potential safety concerns associated with chronic Valbenazine use are crucial to ensure its safe and effective use in managing movement disorders [, , , ].
The synthesis of valbenazine involves several complex steps. A notable method includes a highly stereoselective 1,3-dipolar cycloaddition reaction followed by enzymatic kinetic resolution. The process begins with dihydroisoquinoline as a starting material. The first step is a cycloaddition reaction that leads to the formation of a tetrahydroisoquinoline derivative. This is followed by N—O bond cleavage and lactamization to yield valbenazine. The synthesis emphasizes operational simplicity and high stereoselectivity, which are critical for producing the desired enantiomer in good yields .
Another approach described in patent literature involves reacting specific intermediates with p-toluenesulfonic acid in solvents like acetonitrile or isopropyl acetate. This method aims to enhance environmental sustainability while maintaining high efficiency and selectivity in the synthesis process .
Valbenazine's molecular structure can be represented by the formula CHNOS. Its structure features a complex arrangement including a pyridoisoquinoline core with methoxy groups and an isobutyl side chain. The stereochemistry at the 2R, 3R, and 11bR positions is crucial for its biological activity. The compound has been characterized using techniques such as X-ray crystallography to elucidate its three-dimensional arrangement and confirm its purity .
Valbenazine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are characterized by specific conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity .
Valbenazine acts primarily by inhibiting VMAT2, which is responsible for transporting monoamines into synaptic vesicles. By blocking this transporter, valbenazine increases the availability of dopamine in the synaptic cleft, thereby mitigating symptoms of movement disorders associated with dopamine dysregulation. The compound's selectivity for VMAT2 over VMAT1 minimizes potential side effects related to other neurotransmitter systems. Studies have shown that this mechanism effectively reduces involuntary movements associated with tardive dyskinesia and chorea .
Valbenazine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations and delivery methods for therapeutic use .
Valbenazine's primary application lies in treating movement disorders such as tardive dyskinesia and chorea associated with Huntington's disease. Its selective action on VMAT2 allows it to effectively manage symptoms without significantly affecting other neurotransmitter systems. Ongoing research continues to explore potential additional applications in other movement disorders and neuropsychiatric conditions where dopamine regulation may be beneficial.
Furthermore, advancements in synthetic methodologies aim to improve the efficiency and sustainability of valbenazine production, making it more accessible for clinical use .
Valbenazine (Ingrezza®) was engineered to achieve highly selective vesicular monoamine transporter 2 (VMAT2) inhibition while minimizing off-target interactions. Its design leverages the critical role of VMAT2 in packaging dopamine, serotonin, and other monoamines into synaptic vesicles. Dysregulation of this process contributes to hyperdopaminergic states in movement disorders like tardive dyskinesia (TD) [1] [4]. Structural studies using cryo-electron microscopy (cryo-EM) reveal that valbenazine’s active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), binds VMAT2 in a lumen-facing conformation, occupying a central cavity formed by transmembrane helices 1, 4, 7, and 10 [4]. Key interactions include:
This binding stabilizes VMAT2 in an occluded state, preventing neurotransmitter translocation. Unlike first-generation VMAT2 inhibitors (e.g., reserpine), valbenazine’s metabolite acts as a reversible, non-competitive inhibitor with sub-nanomolar affinity (IC₅₀ = 99 nM for VMAT2 vs. >10 µM for VMAT1), explaining its clinical specificity [1] [9]. The strategic incorporation of a valine ester group (discussed in Section 1.3) further enhances selectivity by limiting peripheral metabolism and ensuring CNS-targeted delivery of [+]-α-HTBZ [3].
Table 1: Key Binding Interactions of Valbenazine's Active Metabolite with VMAT2
VMAT2 Residue | Interaction Type | Functional Significance |
---|---|---|
E312 | Salt bridge | Critical for high-affinity binding; conserved across VMAT isoforms |
F135 | π-π stacking | Stabilizes aromatic ring orientation |
L37/I44/L228 | Hydrophobic contacts | Shapes binding pocket specificity |
V232/I308 | Van der Waals forces | Contributes to energy minimization of bound state |
Stereochemistry is pivotal to valbenazine’s pharmacological superiority over earlier VMAT2 inhibitors. Tetrabenazine—valbenazine’s predecessor—is metabolized into four dihydrotetrabenazine (HTBZ) stereoisomers: [+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ [8]. These exhibit dramatically different profiles:
Valbenazine is synthesized exclusively as the prodrug of [+]-α-HTBZ, bypassing problematic isomers. Metabolic studies confirm that after valine cleavage, only [+]-α-HTBZ circulates in humans, constituting >95% of active metabolites [8] [9]. This contrasts starkly with tetrabenazine, where [+]-α-HTBZ represents <10% of total HTBZ metabolites, while [−]-α-HTBZ and [+]-β-HTBZ dominate (66% and 29%, respectively) [8]. The single-isomer strategy thus eliminates off-target liabilities (e.g., D₂ antagonism) and enhances therapeutic predictability.
Table 2: Pharmacological Profiles of HTBZ Isomers from Valbenazine vs. Tetrabenazine
Isomer | VMAT2 Kᵢ (nM) | Primary Off-Target Activities | Relative Abundance in Humans |
---|---|---|---|
[+]-α-HTBZ | 35 | None significant | 100% (Valbenazine) / <10% (Tetrabenazine) |
[−]-α-HTBZ | >500 | D₂/D₃, 5-HT₁ₐ/2B/7 receptors | 0% (Valbenazine) / ~66% (Tetrabenazine) |
[+]-β-HTBZ | 150 | Unknown | 0% (Valbenazine) / ~29% (Tetrabenazine) |
[−]-β-HTBZ | >1000 | None | 0% (Both) |
Valbenazine’s prodrug design directly addresses the pharmacokinetic limitations of tetrabenazine and its deuterated analogue deutetrabenazine:
Metabolic Stability Challenges in Tetrabenazine Analogues:
Valbenazine’s Prodrug Innovations:
PET studies using the VMAT2 tracer [¹⁸F]AV-133 confirm that valbenazine achieves 85–90% target occupancy at 80 mg/day—the exposure associated with maximal TD efficacy (Cohen’s d = 0.9) [10]. This exceeds the occupancy of experimental VMAT2 inhibitors like NBI-750142 (36–78%), underscoring the clinical impact of its optimized design [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7